4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
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Overview
Description
Preparation Methods
The preparation of famiraprinium chloride involves several synthetic routes. One common method includes the reaction of an appropriate amine with a chlorinated precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often employ large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Famiraprinium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
Famiraprinium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of famiraprinium chloride involves its interaction with the GABA receptor site. As a competitive antagonist, it binds to the receptor and inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to various physiological effects, including altered neuronal excitability and modulation of neurotransmission pathways .
Comparison with Similar Compounds
Famiraprinium chloride can be compared with other GABA receptor antagonists, such as bicuculline and picrotoxin. While all these compounds inhibit GABA receptor activity, famiraprinium chloride is unique in its specific binding affinity and molecular structure. Other similar compounds include:
Bicuculline: A competitive antagonist that binds to the GABA receptor and inhibits its activity.
Picrotoxin: A non-competitive antagonist that blocks the GABA receptor channel.
Gabazine: Another competitive antagonist with a different binding profile compared to famiraprinium chloride.
Famiraprinium chloride’s unique structure and binding properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
108894-41-3 |
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Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |
InChI Key |
MDCYBLVSLOPFAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |
Synonyms |
2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |
Origin of Product |
United States |
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